molecular formula C10H7BrClN B8788350 3-(Bromomethyl)-7-chloroisoquinoline

3-(Bromomethyl)-7-chloroisoquinoline

Cat. No.: B8788350
M. Wt: 256.52 g/mol
InChI Key: FQBABLFSLXFYOQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-7-chloroisoquinoline is a halogenated isoquinoline derivative characterized by a bromomethyl (-CH₂Br) substituent at position 3 and a chlorine atom at position 7. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its reactive bromomethyl group facilitates cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

3-(bromomethyl)-7-chloroisoquinoline

InChI

InChI=1S/C10H7BrClN/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10/h1-4,6H,5H2

InChI Key

FQBABLFSLXFYOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)CBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

Key structural variations among analogues include substituent positions, functional groups, and molecular complexity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(Bromomethyl)-7-chloroisoquinoline BrCH₂ at C3, Cl at C7 C₁₀H₇BrClN 256.53 Reactive bromomethyl group
7-Bromo-3-chloroisoquinoline Br at C7, Cl at C3 C₉H₅BrClN 246.51 Halogenated at adjacent positions
7-Bromo-1-chloroisoquinoline Br at C7, Cl at C1 C₉H₅BrClN 246.51 Distal halogenation; yellow solid
3-Bromoisoquinoline Br at C3 C₉H₆BrN 208.05 Simpler structure; no chlorine
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline Br-phenyl at C1, Cl at C7, OCH₃ at C6 C₁₆H₁₃BrClNO 374.64 Dihydro ring; methoxy group

Structural Implications :

  • Positional Isomerism: The reactivity of bromine/chlorine substituents varies with position. For example, 7-bromo-1-chloroisoquinoline (Cl at C1) may exhibit lower electrophilicity at the isoquinoline core compared to 3-(bromomethyl)-7-chloroisoquinoline due to steric and electronic effects .
  • Functional Groups: The bromomethyl group in 3-(bromomethyl)-7-chloroisoquinoline enhances its utility in alkylation reactions, whereas 3-bromoisoquinoline (lacking a methylene bridge) is less suited for such transformations .

Physical Properties

Compound Name Physical State Melting Point (°C) Boiling Point (°C) Density (g/cm³)
3-(Bromomethyl)-7-chloroisoquinoline Not reported Not reported ~372.6 (predicted) Not reported
7-Bromo-3-chloroisoquinoline Solid Not reported Not reported Not reported
7-Bromo-1-chloroisoquinoline Yellow solid Not reported Not reported Not reported
3-Bromoisoquinoline Solid 63–64 316.3 (predicted) 1.564
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline Solid Not reported Not reported Not reported

Key Observations :

  • 3-Bromoisoquinoline has a well-defined melting point (63–64°C) and lower boiling point than 3-(bromomethyl)-7-chloroisoquinoline, reflecting differences in molecular weight and substituent effects .
  • The bromomethyl group in 3-(bromomethyl)-7-chloroisoquinoline likely increases its boiling point compared to non-methylated analogues due to enhanced molecular interactions .

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